Oxytocin acetate
Overview
Description
Oxytocin acetate is a synthetic form of oxytocin, a peptide hormone and neuropeptide that plays a crucial role in social bonding, reproduction, childbirth, and the postpartum period. It is produced in the hypothalamus and released by the posterior pituitary gland. This compound is commonly used in medical settings to induce labor, control postpartum bleeding, and support lactation .
Mechanism of Action
Target of Action
Oxytocin acetate primarily targets the oxytocin receptors , which are G-protein-coupled receptors distributed in many peripheral tissues and specific brain areas . These receptors play a crucial role in various physiological processes, including labor, lactation, social cognition, and functioning .
Mode of Action
This compound interacts with its targets by activating the oxytocin receptors. This activation triggers intracellular signaling pathways involving phospholipase C, resulting in the mobilization of intracellular calcium . This interaction leads to various changes, such as uterine contractions during labor and milk ejection during lactation .
Biochemical Pathways
This compound affects several biochemical pathways. It plays a vital role in labor and delivery, where it is produced in the hypothalamus and secreted from the paraventricular nucleus to the posterior pituitary. It is then released in pulses during childbirth to induce uterine contractions . Oxytocin also influences memory consolidation, has an antidepressive effect, and participates in the regulation of the cardiovascular system and sodium secretion .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Oxytocin stimulates uterine contraction by activating G-protein-coupled receptors that trigger increases in intracellular calcium levels in uterine myofibrils . Oxytocin also increases local prostaglandin production, further stimulating uterine contraction . The elimination half-life of oxytocin is between 1 to 6 minutes, and it decreases in late pregnancy and during lactation .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It stimulates myometrium contractility during delivery and enhances lactation due to increased activity of myoepithelial cells in the mammary gland . In addition to these direct humoral effects, oxytocin may influence memory consolidation, have an antidepressive effect, and participate in the regulation of the cardiovascular system and sodium secretion .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in sows, low levels of oxytocin depend on environmental factors influencing the farrowing phase, such as being confined in crates rather than pens, having a direct effect on farrowing duration
Biochemical Analysis
Biochemical Properties
Oxytocin acetate interacts with various enzymes, proteins, and other biomolecules. It binds to the oxytocin receptor, a G-protein-coupled receptor, triggering a cascade of intracellular events . This interaction influences various biochemical reactions, such as the mobilization of intracellular calcium and the modulation of neuronal activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound stimulates uterine contractions during childbirth and lactation . It also plays a role in maternal bonding and milk production .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Upon binding to its receptor, this compound activates specific G-proteins, leading to the activation of phospholipase C and the mobilization of intracellular calcium .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been shown to transiently reduce synaptic inhibition in multiple brain regions and enable long-term synaptic plasticity . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in dogs and cats, oxytocin is given when uterine contractions are less frequent than expected for the stage of labor . Overdose can cause severe uterine contractions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It modulates mitochondrial biogenesis, enhances glucose uptake, and optimizes energy utilization, thereby contributing to overall metabolic stability .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is synthesized in the hypothalamus and stored in Herring bodies at the axon terminals in the posterior pituitary. It is then released into the blood from the posterior lobe (neurohypophysis) of the pituitary gland .
Subcellular Localization
The subcellular localization of this compound affects its activity or function. Oxytocin receptors are mainly expressed at synapses, as well as on axons and glial processes . This localization allows this compound to modulate excitatory-inhibitory balance and plasticity in various brain regions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxytocin acetate is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents like HBTU or DIC.
Deprotection: of the amino acid side chains and cleavage from the resin using TFA (trifluoroacetic acid).
Purification: of the crude peptide using HPLC (high-performance liquid chromatography).
Industrial Production Methods: In industrial settings, this compound is produced using large-scale SPPS. The process is optimized for high yield and purity, involving automated peptide synthesizers and advanced purification techniques. The final product is lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions: Oxytocin acetate undergoes various chemical reactions, including:
Oxidation: Oxidation of the disulfide bond between cysteine residues can occur, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the disulfide bond can yield free thiol groups.
Substitution: Amino acid residues can undergo substitution reactions, particularly at the side chains.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles under mild conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Free thiol groups.
Substitution: Modified peptide chains with altered side chains.
Scientific Research Applications
Oxytocin acetate has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in social behavior, stress response, and reproductive functions.
Medicine: Used clinically to induce labor, control postpartum hemorrhage, and support lactation. It is also being explored for potential therapeutic applications in autism, anxiety, and other psychiatric disorders.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical chemistry
Comparison with Similar Compounds
Carbetocin: A synthetic analog of oxytocin with a longer half-life, used to prevent postpartum hemorrhage.
Demoxytocin: Another synthetic analog with similar uterotonic properties.
Vasopressin: A peptide hormone with structural similarities to oxytocin, involved in water retention and vasoconstriction.
Uniqueness of Oxytocin Acetate: this compound is unique due to its specific role in social bonding, reproductive functions, and its therapeutic potential in various medical conditions. Unlike its analogs, this compound is primarily used for its natural physiological effects and has a well-established safety profile .
Properties
IUPAC Name |
acetic acid;1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H66N12O12S2.C2H4O2/c1-5-22(4)35-42(66)49-26(12-13-32(45)57)38(62)51-29(17-33(46)58)39(63)53-30(20-69-68-19-25(44)36(60)50-28(40(64)54-35)16-23-8-10-24(56)11-9-23)43(67)55-14-6-7-31(55)41(65)52-27(15-21(2)3)37(61)48-18-34(47)59;1-2(3)4/h8-11,21-22,25-31,35,56H,5-7,12-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,66)(H,50,60)(H,51,62)(H,52,65)(H,53,63)(H,54,64);1H3,(H,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZOEVVLZMNAEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H70N12O14S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1067.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6233-83-6 | |
Record name | Oxytocin, monoacetate (salt) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.770 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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